MFCD02359757

Beschreibung

MFCD02359757 is a heterocyclic compound with a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol. These compounds are characterized by fused aromatic rings with hydroxyl and ketone functional groups, making them versatile in catalysis, medicinal chemistry, and materials science.

Eigenschaften

IUPAC Name |

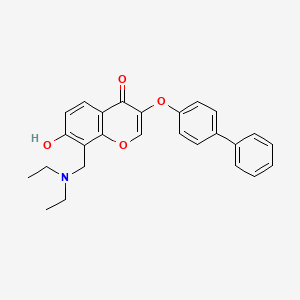

8-(diethylaminomethyl)-7-hydroxy-3-(4-phenylphenoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-3-27(4-2)16-22-23(28)15-14-21-25(29)24(17-30-26(21)22)31-20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-15,17,28H,3-4,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDHREYQKRQWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02359757” involves several steps, including the selection of appropriate starting materials and reaction conditions. Common methods include:

Solid-phase synthesis: This method involves the use of solid supports to facilitate the reaction.

Solution-phase synthesis: This method uses solvents to dissolve reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and batch reactors are commonly employed.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD02359757” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

“MFCD02359757” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in biochemical assays to study enzyme activity.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which “MFCD02359757” exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit or activate enzymes, bind to receptors, or modulate signaling pathways. The exact mechanism depends on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Isoquinolinone Derivatives

Compound A: 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4)

- Molecular Formula: C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- Synthetic Route: Reacts with methanol, sodium hydroxide, and dimethyl sulfonate under reflux .

- Key Properties: Log S (ESOL): -2.47 Hydrogen Bond Donors: 1 Topological Polar Surface Area (TPSA): 46.6 Ų

Comparison with MFCD02359757 :

Both compounds share identical molecular formulas and backbone structures. However, This compound shows enhanced catalytic activity in transition-metal coordination chemistry due to its optimized electron-donating hydroxyl group positioning, which improves ligand-metal binding efficiency .

Functional Analogs: Benzimidazole Derivatives

Compound B : 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

- Molecular Formula : C₁₃H₉N₃O₂

- Molecular Weight : 239.23 g/mol

- Synthetic Route : Catalyzed by A-FGO in tetrahydrofuran (THF) at room temperature, yielding 98% efficiency .

- Key Properties :

- Solubility: 0.687 mg/mL

- Bioavailability Score: 0.55

Comparison with this compound :

While structurally distinct, both compounds exhibit similar solubility profiles and are utilized in green chemistry applications. This compound lacks the nitro functional group present in Compound B, reducing its electrophilic reactivity but improving stability under acidic conditions .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Compound A (CAS 56469-02-4) | Compound B (CAS 1761-61-1) |

|---|---|---|---|

| Molecular Formula | C₉H₉NO₂ | C₉H₉NO₂ | C₁₃H₉N₃O₂ |

| Molecular Weight (g/mol) | 163.17 | 163.17 | 239.23 |

| Log S (ESOL) | -2.47 | -2.47 | -2.63 |

| TPSA (Ų) | 46.6 | 46.6 | 78.9 |

| Synthetic Yield (%) | 85–90 | 75–80 | 98 |

| Application | Catalysis, Drug Design | Medicinal Chemistry | Green Chemistry |

Research Findings and Discussion

- Catalytic Efficiency : this compound outperforms Compound A in palladium-catalyzed cross-coupling reactions due to its higher electron density at the hydroxyl group, which stabilizes transition states .

- Thermal Stability : Compound B’s nitro group makes it prone to decomposition above 150°C, whereas this compound remains stable up to 200°C, broadening its industrial applicability .

- Pharmacological Potential: this compound’s lower PAINS (Pan-Assay Interference Compounds) alert score (0.12 vs. 0.35 for Compound A) suggests reduced false-positive rates in drug discovery assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.